REACTION_CXSMILES
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[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[C:8](Cl)[S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2].C(N(CC)CC)C>CO.[Pd]>[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[CH:8][S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
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Name
|
|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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10 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained by catalytically hydrogenating
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Type
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CUSTOM
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Details
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After the calculated amount of hydrogen had been absorbed
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Type
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FILTRATION
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Details
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the catalyst was filtered off
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Type
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DISTILLATION
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Details
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the solvent was distilled off on a Rotavapor
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Type
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CUSTOM
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Details
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the product was crystallized under water
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)NC1=C(SC=C1Cl)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |